
6-Formyl-1,1dioxothiachroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-1,1dioxothiachroman is a chemical compound belonging to the class of thiachromans, which are sulfur-containing heterocycles This compound is characterized by the presence of a formyl group (-CHO) attached to the sixth position of the thiachroman ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-1,1dioxothiachroman typically involves the following steps:
Formation of the Thiachroman Ring: The thiachroman ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an aromatic aldehyde. This reaction is often catalyzed by acids or bases under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-1,1dioxothiachroman can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 6-Carboxy-1,1dioxothiachroman.
Reduction: 6-Hydroxymethyl-1,1dioxothiachroman.
Substitution: Various substituted thiachroman derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Biology: Thiachroman derivatives have shown promise as enzyme inhibitors and have been investigated for their potential as therapeutic agents.
Medicine: Research has explored the use of thiachroman derivatives in the development of new drugs, particularly for their anti-inflammatory and anticancer properties.
Industry: Thiachroman compounds are used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Formyl-1,1dioxothiachroman involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
6-Formyl-1,1dioxothiachroman can be compared with other similar compounds, such as:
6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: Another formylated heterocycle with distinct structural features and biological activities.
Coumarins: A class of benzopyranone derivatives with diverse biological activities, including anticoagulant and anticancer properties.
Spiropyrans: Photochromic compounds that can switch between different isomeric forms under light, with applications in smart materials and sensors.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to other heterocycles.
Propriétés
Numéro CAS |
109210-01-7 |
|---|---|
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
1,1-dioxo-3,4-dihydro-2H-thiochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3S/c11-7-8-3-4-10-9(6-8)2-1-5-14(10,12)13/h3-4,6-7H,1-2,5H2 |
Clé InChI |
MPKDZTZRDDSCRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C=O)S(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


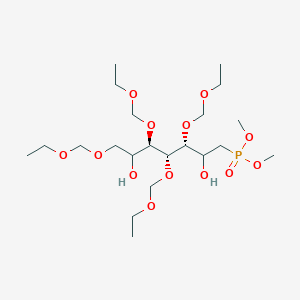
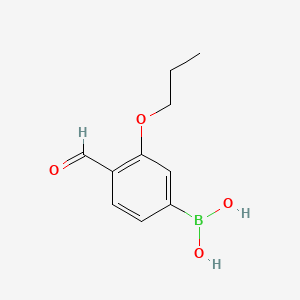
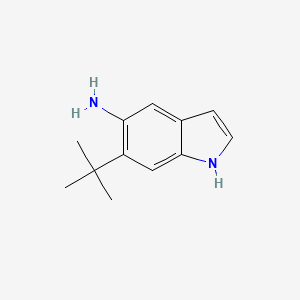
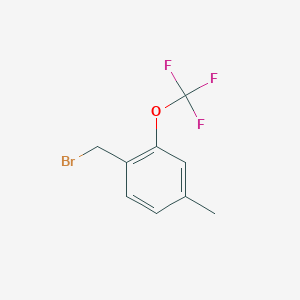
![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
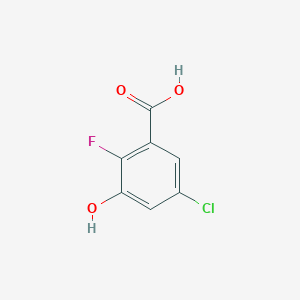
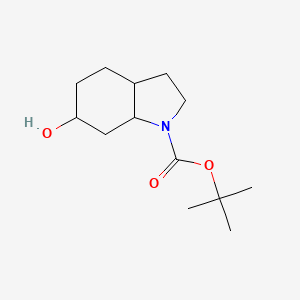
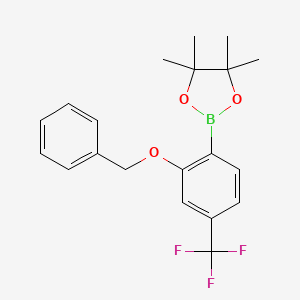
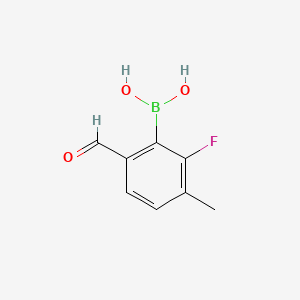
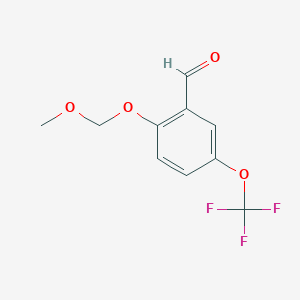
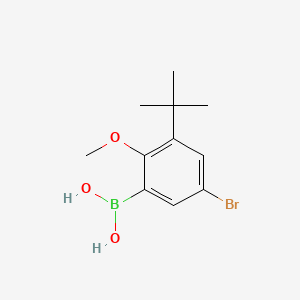
![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)
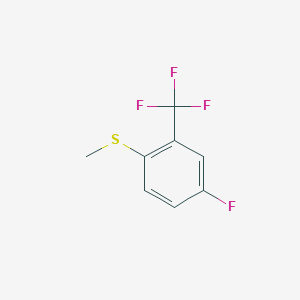
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)
